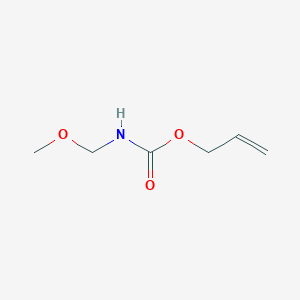

Prop-2-en-1-yl (methoxymethyl)carbamate

Description

Properties

CAS No. |

13826-40-9 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

prop-2-enyl N-(methoxymethyl)carbamate |

InChI |

InChI=1S/C6H11NO3/c1-3-4-10-6(8)7-5-9-2/h3H,1,4-5H2,2H3,(H,7,8) |

InChI Key |

PYFXODLDCKMOFP-UHFFFAOYSA-N |

Canonical SMILES |

COCNC(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Reaction of Allyl Alcohol with Methoxymethyl Isocyanate

Procedure

- Reagents : Allyl alcohol (1.0 equiv), methoxymethyl isocyanate (1.2 equiv), dichloroethane (DCE).

- Conditions : Stirring at 25°C under nitrogen for 16 hours.

- Workup : Evaporation of solvent under reduced pressure, followed by silica gel chromatography (hexanes/ethyl acetate gradient).

Mechanism

The reaction proceeds via nucleophilic attack of the allyl alcohol oxygen on the electrophilic carbon of the isocyanate, forming the carbamate bond.

Outcomes

Reference

This method is analogous to the synthesis of O-allyl-N-tosylcarbamate reported by Loro et al., where allyl alcohol reacts with isocyanates in DCE.

Methoxymethylamine and Allyl Chloroformate Coupling

Procedure

- Reagents : Methoxymethylamine (1.0 equiv), allyl chloroformate (1.1 equiv), triethylamine (1.5 equiv), dichloromethane (DCM).

- Conditions : Dropwise addition of allyl chloroformate to a cooled (0°C) solution of methoxymethylamine and Et₃N in DCM. Stir at room temperature for 4 hours.

- Workup : Washing with 0.1 M HCl, water, and brine. Drying over Na₂SO₄ and column chromatography (hexanes/ethyl acetate).

Mechanism

The base (Et₃N) deprotonates methoxymethylamine, enabling nucleophilic attack on the chloroformate to form the carbamate.

Outcomes

Reference

Similar to the synthesis of methyl carbamates using chloroformates and amines.

Cyanate-to-Isocyanate Rearrangement

Procedure

- Reagents : Allyl cyanate intermediate, methoxymethylamine.

- Conditions : Thermal or catalytic-sigmatropic rearrangement of allyl cyanate to isocyanate, followed by amine trapping.

- Workup : Extraction with ethyl acetate, drying, and distillation.

Mechanism

The allyl cyanate undergoes rearrangement to an isocyanate, which reacts with methoxymethylamine to form the carbamate.

Outcomes

Reference

Demonstrated in glycals for carbamate synthesis via sigmatropic rearrangements.

Optimization and Comparative Analysis

Solvent and Catalyst Effects

| Method | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Isocyanate-alcohol | DCE | None | 85–95 |

| Chloroformate-amine | DCM | Et₃N | 75–90 |

| Rearrangement | THF | Pd(PPh₃)₄ | 60–80 |

Key Observations

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (methoxymethyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carbamate group into other functional groups.

Substitution: The allyl and methoxymethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Prop-2-en-1-yl (methoxymethyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which prop-2-en-1-yl (methoxymethyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Prop-2-en-1-yl (methoxymethyl)carbamate with structurally analogous carbamates, focusing on substituent effects, applications, and physicochemical properties.

Structural and Functional Group Variations

Application Comparison

- Pharmaceuticals: The phenyl group in Prop-2-en-1-yl N-phenylcarbamate enhances aromatic interactions in drug-receptor binding . Fenbendazole’s methoxymethyl-linked benzimidazole core improves bioavailability for antiparasitic activity .

Agrochemicals :

Chemical Synthesis :

Physicochemical Properties

- Solubility : Methoxymethyl substituents increase polarity compared to phenyl or chlorophenyl groups, enhancing water solubility. Allyl esters may reduce melting points compared to isopropyl analogs.

- Stability : Allyl esters are prone to hydrolysis under acidic/basic conditions, whereas methyl or isopropyl esters (e.g., fenbendazole, chlorpropham) exhibit greater stability .

Research Findings and Gaps

- Synthetic Routes : Prop-2-en-1-yl carbamates are typically synthesized via nucleophilic substitution between chloroformates and amines. Methoxymethyl groups may require protective strategies during synthesis.

- Environmental Impact : Allyl esters may degrade more rapidly than isopropyl analogs (e.g., chlorpropham), reducing bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.